3,4-Dihydroxybutanenitrile
Overview
Description
3,4-Dihydroxybutanenitrile is an organic compound with the molecular formula C4H7NO2. It is characterized by the presence of two hydroxyl groups and one nitrile group, making it a versatile building block in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions, particularly in the preparation of chiral molecules and drug synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybutanenitrile can be synthesized through several methods. One common method involves the reaction between 3,4-dihydroxybutanal and cyanide ion. Another method includes the reaction between 3-acetylene-1,2-diol and cyanide ion. Additionally, a one-pot synthesis method involves the reaction between glycolaldehyde and cyanide ion followed by oxidation.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxybutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3,4-dioxobutanenitrile.
Reduction: Formation of 3,4-dihydroxybutylamine.
Substitution: Formation of 3,4-dialkoxybutanenitrile or 3,4-diacetoxybutanenitrile.
Scientific Research Applications
3,4-Dihydroxybutanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including chiral molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the synthesis of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxybutanenitrile involves its reactivity due to the presence of hydroxyl and nitrile groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, the compound may interact with cellular components to exert its antibacterial or antifungal effects .
Comparison with Similar Compounds
- 3,4-Dihydroxybutanal
- 3,4-Dihydroxybutylamine
- 3,4-Dioxobutanenitrile
Comparison: 3,4-Dihydroxybutanenitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide a high degree of reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications, particularly in the synthesis of chiral molecules and drug development .
Properties
IUPAC Name |
3,4-dihydroxybutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-2-1-4(7)3-6/h4,6-7H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKPBRJADBPHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449925 | |
Record name | 3,4-dihydroxybutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126577-60-4, 83527-35-9 | |
Record name | 3,4-dihydroxybutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxybutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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